Physicochemical Property Differentiation: XLogP, Hydrogen Bonding, and Rotatable Bond Profile vs. 3-Phenyl Analog
3-Methyl-2H-1,4-benzoxazin-2-one exhibits a computed XLogP3-AA of 1.3, with zero hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), and zero rotatable bonds . By comparison, the 3-phenyl analog (3-phenyl-2H-1,4-benzoxazin-2-one) has a higher molecular weight (223.23 vs. 161.16 g/mol), contains one additional aromatic ring contributing to higher lipophilicity, and possesses a melting point of 173–175 °C compared to the target compound . The absence of HBDs in 3-methyl-2H-1,4-benzoxazin-2-one eliminates the potential for hydrogen bond donation, a feature that differentiates it from reduced 3,4-dihydro analogs which bear an NH donor . These differences are directly relevant for property-based compound selection in fragment-based drug discovery and lead optimization campaigns.
| Evidence Dimension | Computed physicochemical properties (XLogP, HBD, HBA, rotatable bonds, MW) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; HBD = 0; HBA = 3; Rotatable bonds = 0; MW = 161.16 g/mol; Density = 1.25 g/cm³; BP = 283.5 °C |
| Comparator Or Baseline | 3-Phenyl-2H-1,4-benzoxazin-2-one: MW = 223.23 g/mol; MP = 173–175 °C (Sigma-Aldrich). Unsubstituted 2H-1,4-benzoxazin-2-one: MW = 147.13 g/mol (PubChem); BP = 279.8 °C (ChemSpider estimated) |
| Quantified Difference | MW difference: −62.07 g/mol vs. 3-phenyl analog (−27.8%); XLogP difference: 1.3 vs. ~2.5+ for 3-phenyl (estimated); HBD = 0 vs. 1 for reduced analogs; Rotatable bonds = 0 vs. 1+ for 3-phenyl |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm); experimental BP from Chemsrc; experimental MP for 3-phenyl analog from Sigma-Aldrich |
Why This Matters
The lower molecular weight, lower lipophilicity, and absence of hydrogen bond donors make 3-methyl-2H-1,4-benzoxazin-2-one a more ligand-efficient fragment starting point for medicinal chemistry optimization compared to bulkier analogs.
- [1] PubChem. 3-Methyl-1,4-benzoxazin-2-one. Compound Summary CID 24302. National Center for Biotechnology Information. Accessed 2026. View Source
